molecular formula C17H26BFN2O2 B2879182 1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-methylpiperazine CAS No. 1408088-34-5

1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-methylpiperazine

Numéro de catalogue: B2879182
Numéro CAS: 1408088-34-5
Poids moléculaire: 320.22
Clé InChI: RFECQDXNBWGCRR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-methylpiperazine (CAS: MFCD22988988) is a boronic ester-containing compound with a molecular formula of C₁₇H₂₆BFN₂O₂ and a molecular weight of 320.21 g/mol . It features a phenyl ring substituted with a fluorine atom at the ortho-position (C2) and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group at the para-position (C4). The piperazine ring at the C4 position is further substituted with a methyl group, enhancing its stability and influencing its electronic properties. This compound is typically stored under inert conditions to prevent hydrolysis or oxidation of the boronic ester moiety .

Boronic esters like this are widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing biaryl scaffolds in pharmaceuticals and materials science . The fluorine substituent introduces electron-withdrawing effects, which can modulate reactivity in coupling reactions and improve metabolic stability in drug candidates .

Propriétés

IUPAC Name

1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BFN2O2/c1-16(2)17(3,4)23-18(22-16)13-6-7-15(14(19)12-13)21-10-8-20(5)9-11-21/h6-7,12H,8-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFECQDXNBWGCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCN(CC3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Substrate Preparation

Aryl halides serve as precursors for boronate formation:

  • Bromophenyl intermediates : 1-Bromo-2-fluoro-4-iodobenzene allows sequential functionalization
  • Pinacol boronate formation : Reaction with bis(pinacolato)diboron (B₂Pin₂) using Pd(dppf)Cl₂ catalyst

Representative Conditions :

Parameter Value
Catalyst Pd(dppf)Cl₂ (5 mol%)
Ligand XPhos (10 mol%)
Base KOAc (3 equiv)
Solvent 1,4-Dioxane
Temperature 80°C
Time 12 h
Yield 85–92%

Piperazine Functionalization Strategies

Piperazine Ring Construction

The patent US3037023A details ethanolamine cyclization under ammonolytic conditions:

Reaction Scheme :
$$
\text{Monoethanolamine} + \text{NH}3 \xrightarrow[\text{200–300°C}]{\text{Ni/Catalyst}} \text{Piperazine} + \text{H}2\text{O}
$$

Optimized Parameters :

  • Ammonia:ethanolamine molar ratio ≥ 3:1
  • Pressure: 65–225 atm H₂
  • Catalyst: Ni-Cr₂O₃ (90:10 wt%)
  • Yield: 68–74% piperazine

N-Methylation of Piperazine

Selective methylation employs:

  • Methyl iodide : In presence of K₂CO₃ base
  • Reductive amination : Formaldehyde/NaBH₃CN system

Comparative Data :

Method Conditions Yield
CH₃I/K₂CO₃ DMF, 60°C, 8 h 82%
HCHO/NaBH₃CN MeOH, RT, 12 h 78%

Fluorophenyl-Boronate-Piperazine Assembly

Sequential Functionalization Approach

Source demonstrates a modular synthesis:

Step 1 : tert-Butyl piperazine protection
$$
\text{Piperazine} + \text{Boc}_2\text{O} \rightarrow 1-\text{Boc-piperazine}
$$

Step 2 : Suzuki coupling with fluorophenyl bromide
$$
1-\text{Boc-piperazine} + \text{2-Fluoro-4-bromophenyl-BPin} \xrightarrow{\text{Pd}} \text{Boronate intermediate}
$$

Step 3 : TMSOTf-mediated Boc deprotection
$$
\text{Boc-protected intermediate} \xrightarrow{\text{TMSOTf/DCM}} \text{Free amine}
$$

Step 4 : N-Methylation (Section 3.2)

Overall Yield : 58–63% over four steps

Alternative Pathway: Boronate Ester Last Installation

Late-Stage Boronation

Analytical Characterization

Critical quality control parameters:

Technique Key Data Source
¹H NMR δ 1.30 (s, 12H, BPin CH₃)
δ 3.45 (m, 8H, piperazine)
HPLC Purity 99.1% (C18, MeCN/H₂O)
MS (ESI+) m/z 321.20 [M+H]⁺

Applications De Recherche Scientifique

This compound has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be employed in biological assays to study enzyme inhibition or receptor binding.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.

  • Industry: It can be used in the development of new materials or as a reagent in chemical manufacturing processes.

Mécanisme D'action

The mechanism by which 1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-methylpiperazine exerts its effects depends on its molecular targets and pathways involved. For example, in biological assays, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional analogs of this compound differ primarily in substituents on the phenyl ring , heterocyclic moieties , and boronic ester modifications . Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Applications/Reactivity References
1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-methylpiperazine C₁₇H₂₆BFN₂O₂ 320.21 Fluorine (C2), boronic ester (C4), 4-methylpiperazine Suzuki coupling, kinase inhibitor intermediates
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine C₁₇H₂₆BN₂O₂ 301.21* Boronic ester (C4), 4-methylpiperazine (no fluorine) Cross-coupling reactions; reduced electron-withdrawing effects vs. fluoro analog
1-Methyl-4-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine C₁₈H₂₈BN₂O₂ 315.24* Methyl (C2), boronic ester (C4), 4-methylpiperazine Enhanced steric hindrance at C2; potential for selective coupling
1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-tetrazole C₁₃H₁₆BFN₄O₂ 290.10 Fluorine (C2), boronic ester (C4), tetrazole Bioisostere for carboxylic acids; applications in metalloprotease inhibitors
1-Methyl-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperazine C₁₇H₂₆BN₂O₄S 381.28* Sulfonyl group, boronic ester (C4), 4-methylpiperazine Protease inhibitor synthesis (e.g., cathepsin C inhibitors)

*Calculated based on molecular formulas where explicit data were unavailable.

Substituent Effects on Reactivity and Stability

  • Fluorine vs. Methyl/Hydrogen at C2 : The fluorine atom in the target compound enhances electron-withdrawing character , improving oxidative stability and altering electronic communication in cross-coupling reactions compared to methyl or hydrogen substituents .
  • Piperazine vs. Tetrazole/Sulfonyl Groups : Piperazine contributes to solubility and hydrogen-bonding capacity , whereas tetrazole () acts as a bioisostere for carboxylic acids, and sulfonyl groups () enhance binding to protease active sites .
  • Boronic Ester Stability : All analogs share the pinacol boronic ester, but electron-deficient aryl rings (e.g., fluoro-substituted) may exhibit faster hydrolysis rates under acidic conditions compared to electron-rich analogs .

Activité Biologique

The compound 1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-methylpiperazine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, case studies, and data tables.

Chemical Structure and Properties

  • IUPAC Name : 1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-methylpiperazine
  • Molecular Formula : C16H22BFO3
  • Molecular Weight : 295.16 g/mol
  • CAS Number : Not specifically listed in the provided sources but can be derived from its components.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Below are key areas of interest:

1. Anticancer Activity

Recent studies indicate that compounds similar to 1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-methylpiperazine exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific kinase pathways involved in cancer progression.
  • IC50 Values : Preliminary data suggests IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and MDA-MB-231) .
CompoundCell LineIC50 (µM)
1MCF-79.46
1MDA-MB-23111.73

2. Kinase Inhibition

The compound's structure suggests potential as a kinase inhibitor:

  • Targeted Kinases : It may interact with receptor tyrosine kinases (RTKs), which are critical in tumor growth and metastasis.
  • Selectivity : Selectivity profiles against various kinases need further investigation to determine off-target effects.

3. Neuropharmacological Effects

Research indicates that piperazine derivatives can exhibit neuropharmacological activities:

  • CNS Activity : The piperazine moiety may confer anxiolytic or antidepressant effects.

4. Antimicrobial Properties

Some derivatives have shown antimicrobial activity:

  • Mechanism : These compounds may disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes.

Case Studies and Research Findings

A review of literature reveals several studies focusing on similar compounds with related structures:

Case Study 1: Anticancer Efficacy

In a study examining dihydroquinazolinone analogs (similar scaffold), compounds demonstrated efficacy against drug-resistant cancer cells. Results indicated a reduction in cell viability by over 30% at concentrations of 40 mg/kg in animal models .

Case Study 2: Kinase Inhibitor Profiles

A comprehensive analysis of small molecule kinase inhibitors highlighted the importance of structural modifications for enhancing selectivity and potency against specific kinases . Such insights could guide future modifications of the target compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.